Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate
Description
Properties
IUPAC Name |
butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-2-3-14-31-25(29)17-8-10-18(11-9-17)27-24(28)16-32-19-12-13-21-20-6-4-5-7-22(20)26(30)33-23(21)15-19/h4-13,15H,2-3,14,16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVPPIMSTVNMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364649 | |
| Record name | butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5358-93-0 | |
| Record name | butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate has the molecular formula and a molecular weight of approximately 445.15 g/mol. The compound features a benzoate moiety linked to a chromene derivative, which contributes to its biological activity. The structural characteristics of this compound allow for interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. Studies have demonstrated that derivatives of benzo[c]chromenes possess activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin . This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Antiviral Properties
The antiviral potential of related compounds has also been explored. For instance, derivatives have shown activity against viruses such as camelpox and buffalopox . The mechanisms underlying this activity may involve interference with viral replication processes or modulation of host immune responses.
3. Analgesic Effects
Analgesic properties have been noted in studies involving similar chromene derivatives. These compounds have been evaluated using acetic acid-induced writhing tests in animal models, demonstrating significant pain relief comparable to traditional analgesics . The analgesic action may be linked to the inhibition of inflammatory mediators like prostaglandins.
Applications in Research
1. Drug Development
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are investigating modifications to enhance its efficacy and reduce toxicity, aiming to develop new therapeutic agents targeting bacterial infections and pain management.
2. Fluorescent Probes
Due to its chromophoric properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence under specific conditions allows for applications in imaging and tracking biological processes at the cellular level.
3. Food and Cosmetic Additives
Compounds derived from coumarin structures, including this compound, are being explored for use as additives in food and cosmetics due to their antimicrobial properties and safety profiles .
Case Studies
Mechanism of Action
The mechanism of action of Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The benzo[c]chromen core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo multiple chemical transformations also allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Pesticide Benzoate Derivatives
Methyl benzoate derivatives in pesticide chemistry (e.g., triflusulfuron methyl ester, ethametsulfuron methyl ester) share the benzoate backbone but incorporate triazine or pyrimidine rings instead of a chromene system. These substituents confer herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. In contrast, the chromene-oxo-acetyl group in the target compound may interact with different biological targets, such as enzymes or receptors in mammalian systems, suggesting divergent applications .
Key Structural Differences:
| Compound Class | Core Structure | Key Substituents | Primary Application |
|---|---|---|---|
| Target Compound | Benzo[c]chromen | 6-oxo, oxyacetyl-amino, butyl ester | Undetermined (potential pharmacology) |
| Pesticide Derivatives (e.g., triflusulfuron methyl ester) | Benzoate + triazine/pyrimidine | Sulfonylurea, methoxy/ethoxy groups | Herbicide |
Functional Group Comparison with Sulfonyl Carbamates
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate and related compounds (e.g., methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate) emphasize sulfonyl and carbamate moieties, which enhance stability and reactivity in nucleophilic environments. The target compound lacks these groups but incorporates a chromene-oxo system, which may facilitate π-π stacking or redox interactions. This divergence highlights how functional group selection dictates chemical behavior: sulfonyl carbamates are more suited for hydrolysis-resistant agrochemicals, while the target compound’s chromene system could enable photochemical activity or enzyme inhibition .
Bioactivity Comparison with Chromen-Benzoate Hybrids
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate () shares a chromen-benzoate scaffold with the target compound but differs in substituents: it features chloro and methoxy groups at positions 6 and 3 of the chromene ring. Halogenation (e.g., Cl) is known to enhance bioactivity by increasing electronegativity and binding affinity. Such structural nuances underscore the importance of substituent engineering in drug design .
Bioactivity Implications:
| Compound | Chromene Substituents | Observed/Projected Activity |
|---|---|---|
| Target Compound | 6-oxo | Potential enzyme inhibition or receptor modulation |
| Compound | 6-chloro, 3-methoxyethyl | Enhanced herbicidal/photodynamic activity |
Biological Activity
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate, a synthetic derivative of benzo[c]chromene, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H22O5
- CAS Number : 313471-12-4
This structure includes a benzo[c]chromene moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several biological activities:
-
Antioxidant Activity :
- Studies have shown that derivatives of benzo[c]chromene possess significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in aging and various diseases.
-
Anti-inflammatory Effects :
- The compound has been investigated for its ability to inhibit inflammatory pathways. In vitro studies suggest that it may downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models.
-
Anticancer Potential :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antioxidant Study :
- A study conducted on various benzo[c]chromene derivatives highlighted their ability to reduce oxidative stress markers in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels upon treatment with this compound, supporting its antioxidant potential.
-
Anti-inflammatory Research :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound exhibited a marked reduction in edema and inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.
-
Cancer Cell Line Analysis :
- In vitro assays on breast cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating a possible therapeutic role in oncology.
Q & A
Q. What are the key challenges in synthesizing Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including coupling the benzo[c]chromen-6-one core with the oxyacetyl-amino-benzoate moiety. Challenges include low yields during esterification due to steric hindrance and competing side reactions (e.g., hydrolysis of the ester group). Optimization strategies include:
- Using coupling agents like EDCI or HOBt to improve amide bond formation efficiency .
- Temperature control (<40°C) to prevent decomposition of the chromenone ring .
- Solvent selection (e.g., dry DMF or THF) to enhance solubility of intermediates .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm the presence of the benzoate ester (δ ~4.3 ppm for butyl-O) and chromenone aromatic protons (δ 6.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] at m/z 477.1542) and rule out impurities .
- HPLC with UV detection : To assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential while addressing contradictory in vitro vs. in vivo data?
Contradictions between in vitro and in vivo efficacy often arise from bioavailability or metabolic instability. Methodological approaches include:
- Enzyme kinetics assays : Determine IC values against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Metabolic stability studies : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .
- Proteomics profiling : Use affinity chromatography to capture off-target interactions and validate specificity .
Q. What strategies are recommended for assessing the compound’s pharmacokinetic properties in preclinical models?
Advanced PK studies require:
- Tissue distribution analysis : Radiolabel the compound (e.g., C) and quantify accumulation in target organs via liquid scintillation counting .
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions, which correlate with bioavailability .
- Pharmacodynamic modeling : Integrate PK data with efficacy endpoints (e.g., tumor growth inhibition) to establish dose-response relationships .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound’s bioactivity?
SAR optimization involves:
- Fragment-based design : Replace the butyl ester with smaller alkyl groups (e.g., methyl or ethyl) to reduce steric bulk and enhance membrane permeability .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -F or -Cl) to the benzoate ring to improve target binding affinity .
- Computational docking : Use molecular dynamics simulations to predict interactions with active sites (e.g., COX-2 or topoisomerase II) .
Methodological Considerations
Q. What experimental designs are suitable for evaluating the compound’s cytotoxicity while minimizing false positives?
To avoid artifacts:
- Use 3D cell cultures (e.g., spheroids) instead of monolayers to mimic in vivo tumor microenvironments .
- Include controls for nonspecific cytotoxicity (e.g., lactate dehydrogenase assays) .
- Validate results across multiple cell lines (e.g., MCF-7, HepG2) to rule out cell-type-specific effects .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
Systematic approaches include:
- Phase solubility analysis : Measure solubility in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions .
- Co-solvent screening : Test mixtures of PEG-400, ethanol, or Tween-80 to identify formulations that enhance aqueous solubility (>1 mg/mL) .
- Thermodynamic modeling : Use Hansen solubility parameters to predict compatibility with excipients .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing dose-dependent effects in heterogeneous biological systems?
Robust analysis requires:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients .
- ANOVA with post-hoc tests : Compare treatment groups while adjusting for multiple comparisons (e.g., Tukey’s HSD) .
- Principal component analysis (PCA) : Identify outliers in high-throughput screening datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
